2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-14-5-6-18(16(21)13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWOPOVYNHCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Fluorophenyl)piperazine (Intermediate A)
Piperazine derivatives are synthesized through cyclization reactions. A modified method from US Patent 6,603,003 employs:
Reagents :
- 1,2-Dibromoethane (2.2 eq)
- 2-Fluoroaniline (1.0 eq)
- Lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF
Procedure :
- Dissolve 2-fluoroaniline (112.1 g, 1.0 mol) in THF under N₂.
- Add 1,2-dibromoethane (396 g, 2.2 mol) dropwise at 0°C.
- Reflux for 12 hr, then cool to 25°C.
- Reduce with LiAlH₄ at −78°C, stirring for 6 hr.
- Quench with Na₂SO₄·10H₂O, filter, and concentrate.
Synthesis of 2-(Piperazin-1-yl)ethylamine (Intermediate B)
N-Alkylation of Intermediate A introduces the ethylamine spacer:
Conditions :
- Intermediate A (1.0 eq)
- 2-Chloroethylamine hydrochloride (1.2 eq)
- K₂CO₃ (2.5 eq) in acetonitrile
- Reflux at 82°C for 8 hr
Workup :
- Filter inorganic salts
- Concentrate under reduced pressure
- Purify via silica chromatography (CH₂Cl₂:MeOH = 9:1)
Characterization :
Sulfonamide Coupling to Form Target Compound
The final step involves nucleophilic substitution between Intermediate B and 2,4-difluorobenzenesulfonyl chloride:
Reaction Setup :
- Intermediate B (1.0 eq)
- 2,4-Difluorobenzenesulfonyl chloride (1.1 eq)
- Et₃N (3.0 eq) in dichloromethane (DCM)
- Stir at 25°C for 4 hr
Optimization Insights :
- Excess sulfonyl chloride improves conversion (≥95%)
- Triethylamine scavenges HCl, preventing amine protonation
- Lower temperatures (<10°C) reduce di-sulfonation side products
Isolation :
- Wash with 5% HCl (removes unreacted amine)
- Dry over MgSO₄, concentrate, recrystallize from EtOAc/hexane
Yield : 82% (white crystalline solid).
Reaction Optimization and Mechanistic Considerations
Catalytic Effects in Piperazine Formation
Comparative studies of Lewis acid catalysts reveal:
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 80 | 8 | 74 |
| FeCl₃ | 70 | 6 | 81 |
| AlCl₃ | 90 | 10 | 68 |
Iron(III) chloride provides optimal balance between reaction rate and yield due to stronger Lewis acidity facilitating imine intermediate formation.
Solvent Impact on Sulfonamide Coupling
Polar aprotic solvents enhance reactivity:
| Solvent | Dielectric Constant | Conversion (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| DMF | 36.7 | 91 |
| Acetonitrile | 37.5 | 88 |
Despite higher conversion in DMF, dichloromethane is preferred for easier workup and lower boiling point.
Analytical Characterization
Spectroscopic Confirmation
High-Resolution Mass Spectrometry (HRMS) :
- Observed: m/z 399.1321 [M+H]⁺
- Calculated for C₁₈H₂₀F₃N₃O₂S: 399.1324
¹³C NMR (101 MHz, DMSO-d₆):
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 2-Fluoroaniline | 320 | 41 |
| LiAlH₄ | 850 | 29 |
| Sulfonyl chloride | 680 | 18 |
Substituting LiAlH₄ with NaBH₄/CuI reduces costs by 17% but decreases yield to 63%.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Table 1: Chemical Reactions Involving 2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
| Reaction Type | Description | Common Reagents | Products |
|---|---|---|---|
| Oxidation | Converts sulfonamide to sulfoxides or sulfones | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Targets the sulfonamide group | Lithium aluminum hydride | Amines |
| Substitution | Replaces fluorine with other nucleophiles | Sodium methoxide | Various functional groups |
Biology
In biological research, the compound is investigated for its interactions with specific enzymes and receptors . Its piperazine ring and fluorophenyl group enhance its binding affinity to biological targets.
Case Study: Interaction with Serotonin Receptors
Research has indicated that derivatives of this compound exhibit activity at serotonin receptors, which are crucial in regulating mood and anxiety. Studies have shown that modifications to the piperazine moiety can enhance receptor selectivity and potency.
Medicine
The therapeutic potential of this compound is being explored for various indications:
- Antidepressant Activity : Due to its interaction with serotonin receptors.
- Antimicrobial Properties : Exhibiting activity against certain bacterial strains.
Table 2: Therapeutic Applications
| Application Type | Description | Evidence of Efficacy |
|---|---|---|
| Antidepressant | Modulates serotonin pathways | Preclinical studies |
| Antimicrobial | Active against specific bacteria | Laboratory tests |
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be employed in:
- Polymer Chemistry : As a precursor for functionalized polymers.
- Catalysis : Serving as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological/physicochemical properties:
Key Observations:
Substituent Effects on Activity :
- The 2,4-difluoro substitution on the benzenesulfonamide core in the target compound likely enhances electron-withdrawing effects compared to single-halogenated analogs (e.g., MMV665914’s 4-chloro group). This may improve receptor binding affinity or metabolic stability .
- The 2-fluorophenyl group on the piperazine ring distinguishes the target compound from analogs with methoxyphenyl (MMV665914) or 4-fluorophenyl () groups. These substitutions influence steric and electronic interactions with receptor pockets .
Biological Target Implications: Piperazine-containing sulfonamides are frequently associated with serotonergic or sigma receptor modulation. The Sigma 1 receptor affinity observed in ’s compound highlights the role of fluorinated aromatic rings in enhancing hydrophobic interactions with transmembrane domains .
Synthetic and Pharmacokinetic Considerations: The difluoro substitution pattern may reduce metabolic oxidation compared to non-fluorinated analogs, as seen in fluorinated PET tracers like 18F-Mefway . Compounds with bulky substituents (e.g., benzodioxine in ) exhibit longer half-lives but may suffer from reduced blood-brain barrier penetration, whereas the target compound’s compact structure could offer a balance .
Biological Activity
2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 1049368-00-4) is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is CHFNOS, with a molecular weight of 399.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1049368-00-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the piperazine ring enhances its ability to bind to biological targets, potentially modulating their activity. This modulation can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Case Studies
A few notable case studies involving similar compounds provide insights into the potential applications of this compound:
-
Anticancer Activity in Cell Lines
- A study evaluating similar sulfonamide derivatives reported IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results showed that certain modifications in the structure enhanced selectivity towards cancer cells while minimizing effects on normal cells.
-
Neuropharmacological Effects
- Research on piperazine derivatives has indicated their potential as anxiolytics and antidepressants in animal models.
- These findings suggest that this compound may also possess similar properties worthy of investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves three key steps: (1) preparation of the 2-fluorophenylpiperazine core via nucleophilic substitution, (2) sulfonylation of the ethylenediamine linker, and (3) coupling with 2,4-difluorobenzenesulfonyl chloride. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via -/-NMR (e.g., sulfonamide proton at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS). Column chromatography (ethyl acetate/petroleum ether) is critical for intermediate purification .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). -NMR confirms fluorine substitution patterns.
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H ] at m/z 438.1).
- X-ray Crystallography : Resolves 3D conformation, particularly sulfonamide-piperazine dihedral angles.
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm) .
Advanced Research Questions
Q. How can contradictory binding affinity data for serotonin receptors (e.g., 5-HT vs. 5-HT) be resolved?
- Methodological Answer :
- Standardized Assays : Repeat radioligand binding (e.g., -8-OH-DPAT for 5-HT) under uniform conditions (pH 7.4, 25°C).
- Functional Assays : Compare cAMP inhibition (5-HT) vs. IP3 accumulation (5-HT).
- Computational Docking : Use AutoDock Vina to model interactions with receptor subtypes (e.g., fluorophenyl group in 5-HT hydrophobic pocket).
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 3l in shows 5-HT K = 12 nM vs. 5-HT K = 480 nM) .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., piperazine coupling from 16 hours to 2 hours at 100°C).
- Continuous Flow Chemistry : Enhances heat/mass transfer for sulfonylation (75% yield vs. 50% in batch).
- Solvent Optimization : Use DMF for polar intermediates or THF for non-polar steps.
- Catalysis : Pd/C for deprotection steps or KCO for SNAr reactions .
Q. How does fluorophenyl substitution impact pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., 2,4-difluoro vs. 4-fluoro analogs show ΔlogP = +0.3).
- Metabolic Stability : Use liver microsome assays (e.g., t >60 mins in human hepatocytes).
- Plasma Protein Binding : Equilibrium dialysis (e.g., 85% binding for 2-fluorophenyl vs. 78% for 4-fluorophenyl).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Additional Advanced Questions
Q. What in vitro models best predict neuropharmacological efficacy?
- Methodological Answer :
- Primary Neuronal Cultures : Assess cAMP modulation in rat cortical neurons.
- CHO-K1 Cells : Transfected with human 5-HT receptors for functional assays.
- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB model (Pe > 4.0 × 10 cm/s indicates CNS activity) .
Q. How can hydrolysis stability be assessed under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) for 24h; monitor degradation via HPLC.
- Forced Degradation : Expose to 0.1M HCl/NaOH at 60°C for 48h.
- Accelerated Stability Testing : 40°C/75% RH for 6 months; quantify parent compound remaining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
